molecular formula C8H10N2O5 B2631535 Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate CAS No. 65422-98-2

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate

Cat. No. B2631535
CAS RN: 65422-98-2
M. Wt: 214.177
InChI Key: GWQHRMDHUWRYPI-UHFFFAOYSA-N
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Description

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate is a chemical compound with the molecular formula C8H10N2O5 . It has a molecular weight of 214.18 . The compound is liquid in its physical form .


Synthesis Analysis

The synthesis of 1,2,5-oxadiazoles, including this compound, has been studied . One approach involves coupling a-bromo nitroalkanes to acyl hydrazides to deliver the 2,5-disubstituted oxadiazole directly, avoiding a 1,2-diacyl hydrazide intermediate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O5/c1-3-13-7(11)5-6(10-15-9-5)8(12)14-4-2/h3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 214.18 .

Scientific Research Applications

  • Synthesis and Biological Evaluation

    • Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate derivatives have been synthesized and linked to 1,3,4-oxadiazole-5-thiones and 1,2,4-triazole-5-thiones moieties. These compounds were evaluated for their antimicrobial and antifungal activities, showing different inhibition zones against bacteria and fungi such as Escherichia coli and Aspergillus fumigatus (Ziaie, Dilmaghani, & Tukmechi, 2017).
  • Cytotoxicity in Cancer Research

    • Research has explored the cytotoxic effect of 1,4-dihydropyridine derivatives containing 1,2,5-oxadiazole on human breast cancer cells. Certain derivatives, such as Diethyl 4-(3-nitrophenyl)-2,6-bis[((5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl]-1,4-dihydro pyridine-3,5-dicarboxylate, showed potent activity against these cancer cells (Ghoorbannejad, Dilmaghani Akbari, & Nikoo, 2021).
  • Applications in C-Nucleoside Chemistry

    • This compound has been used in the synthesis of key synthons like 5-β-D-ribofuranosyl-(2H)-tetrazole, which is instrumental in C-nucleoside chemistry for dipolar cycloaddition reactions (Kobe, Prhavc, Hohnjec, & Townsend, 1987).
  • Amphiphilic Receptor Research

    • The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, related to this compound, has been studied as an efficient amphiphilic receptor for neurotransmitters like dopamine and amphetamines (Reviriego et al., 2006).
  • Stereoselective Synthesis in Pharmacology

    • Stereoselective synthesis of monoterpene-based 1,2,5-oxadiazole derivatives has been accomplished, with the compounds screened for their antiproliferative effects against various human cell lines. This research highlights the potential of these compounds in pharmacological applications (Gonda et al., 2017).
  • Antibacterial Study of Derivatives

    • N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, related to this compound, have been synthesized and tested for their antibacterial properties (Khalid et al., 2016).
  • Ultrasound-Promoted Synthesis for Antibacterial Activity

    • Synthesis of 5-aryl-l,3,4-oxadiazole-2-yl sulfanyl derivatives under ultrasound irradiation has been investigated, showcasing its potential for creating bioactive substances with significant antibacterial activities (Lei, Wu, & Ding, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The specific hazard and precautionary statements are not provided in the searched resources .

properties

IUPAC Name

diethyl 1,2,5-oxadiazole-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5/c1-3-13-7(11)5-6(10-15-9-5)8(12)14-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQHRMDHUWRYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NON=C1C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65422-98-2
Record name 3,4-diethyl 1,2,5-oxadiazole-3,4-dicarboxylate
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